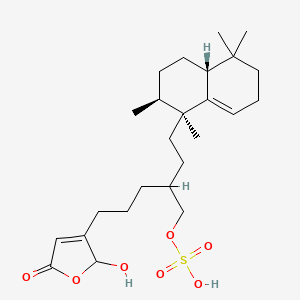

25-Hydroxyhalisulfate 9

Description

Significance of Marine Organisms as a Source of Biologically Active Metabolites

Marine organisms, particularly sessile invertebrates like sponges, are prolific producers of secondary metabolites. nih.gov These compounds are not essential for the primary metabolic processes of the organism but serve crucial ecological roles, such as defense against predators, competition for space, and prevention of fouling. nih.gov This constant chemical warfare has resulted in the evolution of structurally complex and highly potent molecules.

Sponges (Phylum Porifera) are among the most prolific sources of marine natural products, with over 6,000 compounds identified. mdpi.com These metabolites exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. mdpi.comrsc.org The chemical diversity found within sponges is immense, encompassing alkaloids, peptides, sterols, and a vast family of compounds known as terpenoids. nih.govmdpi.com It is often hypothesized that many of these compounds are produced by microbial symbionts living in association with the sponge host, although this has been empirically demonstrated in only a few cases. rsc.org

Classification and Structural Diversity of Sesterterpenoids from Marine Sponges

Terpenoids are a large class of organic chemicals derived from the five-carbon precursor isopentenyl pyrophosphate. nih.gov Within this class, sesterterpenoids (C25) form a distinct group derived from a 25-carbon precursor, geranylfarnesyl pyrophosphate. gerli.com Initially considered a rare class of lipids, sesterterpenoids are now known to be widespread, particularly in marine sponges. gerli.com

The structural diversity of sesterterpenoids is vast, with over 1,600 different structures reported to date. rsc.org These molecules are characterized by an incredible variety of carbocyclic and heterocyclic ring systems, ranging from simple linear structures to complex hexacarbocyclic skeletons. rsc.org This structural complexity arises from the diverse ways the linear C25 precursor can be folded and cyclized by enzymes called terpene synthases. Sesterterpenoids from marine sponges are often classified based on their skeletal architecture.

Historical Context of Sulfated Sesterterpenes in Natural Product Chemistry

Within the diverse class of sesterterpenoids, sulfated derivatives represent a much rarer and chemically intriguing subgroup. The addition of a sulfate (B86663) group (–OSO3H) significantly alters the polarity and biological properties of the parent molecule. The first sesterterpene was isolated in 1965 from an insect secretion, but the exploration of their marine counterparts, especially sulfated versions, came later. gerli.com

By 2007, only 25 sulfated sesterterpenoids had been discovered from natural sources, highlighting their rarity. acs.org This number had only slightly increased to 27 by 2009. acs.org These compounds have been primarily isolated from marine sponges of the orders Dictyoceratida and Halichondrida. researchgate.netacs.org The discovery of sulfated sesterterpenes like the halisulfates and suvanines has been a significant aspect of marine natural product chemistry, often revealing novel structures and potent biological activities. acs.orgresearchgate.net

Positioning of 25-Hydroxyhalisulfate 9 within the Broader Context of Marine Sulfated Metabolites

This compound is a sulfated sesterterpene that was first reported as a new natural product in 2009. acs.orgnih.gov It was isolated from the organic extract of the marine sponge Fasciospongia sp., collected in Palau. acs.orgacs.org Its discovery was part of a broader investigation that also yielded other known and new sulfated sesterterpenes, including halisulfates 7 and 9, and the sulfated sesterterpene alkaloids fasciospongine A and C. acs.orgnih.gov

Structurally, this compound is closely related to the known compound halisulfate 9, featuring an additional hydroxyl group at the C-25 position. acs.org The structure was determined through extensive spectroscopic analysis, including one- and two-dimensional NMR and high-resolution electrospray ionization mass spectrometry (HRESIMS). acs.orgacs.orgnih.gov The molecular formula was established as C25H40O7S. acs.org

Subsequent research has also identified this compound in other sponge species, such as Darwinella australensis. researchgate.net In bioactivity screenings, this compound has demonstrated inhibitory activity against the hyphae-formation of Streptomyces 85E and, along with the related halisulfate 10, showed moderate inhibition of cell division in sea urchin eggs. nih.govresearchgate.netacs.org These findings position this compound as a noteworthy member of the rare class of marine sulfated sesterterpenes, contributing to the understanding of their structural diversity and biological potential.

Structure

3D Structure

Properties

Molecular Formula |

C25H40O7S |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

[2-[2-[(1S,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(2-hydroxy-5-oxo-2H-furan-3-yl)pentyl] hydrogen sulfate |

InChI |

InChI=1S/C25H40O7S/c1-17-10-11-20-21(9-6-13-24(20,2)3)25(17,4)14-12-18(16-31-33(28,29)30)7-5-8-19-15-22(26)32-23(19)27/h9,15,17-18,20,23,27H,5-8,10-14,16H2,1-4H3,(H,28,29,30)/t17-,18?,20-,23?,25-/m0/s1 |

InChI Key |

UTGHYWBAVNHHJG-TYMBNJMISA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=CC(=O)OC3O)COS(=O)(=O)O |

Canonical SMILES |

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CC(=O)OC3O)COS(=O)(=O)O |

Synonyms |

25-hydroxyhalisulfate 9 |

Origin of Product |

United States |

Isolation and Natural Origin of 25 Hydroxyhalisulfate 9

Discovery and Initial Isolation from the Marine Sponge Fasciospongia sp.

25-Hydroxyhalisulfate 9 was first discovered and isolated from an organic extract of the marine sponge Fasciospongia sp. acs.orgnih.gov. This discovery was part of a broader investigation into the secondary metabolites of this particular sponge, which was prompted by the significant inhibitory activity of its crude organic extract against Streptomyces 85E in a hyphae-formation inhibition assay acs.orgresearchgate.net.

The investigation led to the isolation of a new sesterterpene sulfate (B86663), this compound, alongside other known and novel compounds. These included two new sulfated sesterterpene alkaloids, 19-oxofasciospongine A and fasciospongine C, and two known sesterterpene sulfates, halisulfates 7 and 9 acs.org. The structure of this compound was determined through extensive spectroscopic analysis, including one- and two-dimensional NMR spectroscopic studies and high-resolution electrospray ionization mass spectrometry (HRESIMS) analysis acs.org.

The molecular formula of the organic anion was established as C25H39O7S- acs.org. Detailed analysis of its NMR data indicated a close structural relationship to the known compound halisulfate 9, with the key difference being the presence of an additional hydroxy group at the C-25 position in this compound acs.org.

Geographic and Taxonomic Specifics of the Source Organism

The marine sponge that yielded this compound was identified as a species belonging to the genus Fasciospongia. The specific specimen was collected in Palau on December 7, 2003 acs.org.

The genus Fasciospongia belongs to the family Thorectidae, within the order Dictyoceratida, class Demospongiae, and phylum Porifera wikipedia.org. Sponges of this genus are known to be a rich source of novel sesterterpenoids with a variety of biological activities acs.org. While the exact species of Fasciospongia from which this compound was isolated is not specified in the primary literature, the genus has a broad distribution. For example, Fasciospongia cavernosa has been documented in various locations including the Adriatic Sea, Aegean Sea, North Atlantic Ocean, and the Western Mediterranean marinespecies.orgmarinespecies.org.

Taxonomic Classification of the Genus Fasciospongia

| Kingdom | Phylum | Class | Order | Family | Genus |

| Animalia | Porifera | Demospongiae | Dictyoceratida | Thorectidae | Fasciospongia |

Methodologies for Organic Extraction from Marine Sponge Matrix

The initial step in the isolation of this compound involved the extraction of the wet sponge material. The collected Fasciospongia sp. (1732 g) was first extracted with water at 4 °C acs.org. This initial aqueous extraction is a common procedure for marine organisms to remove salts and other water-soluble components.

Following the aqueous extraction, the focus shifts to obtaining the organic-soluble secondary metabolites. While the specific details of the subsequent organic extraction for this particular isolation are not fully elaborated in the primary report, a general workflow for such processes involves partitioning the aqueous extract or the remaining sponge biomass with a series of organic solvents of increasing polarity. This method facilitates the separation of compounds based on their solubility characteristics. Common solvents used in the extraction of bioactive compounds from marine sponges include methanol, ethanol, ethyl acetate, and dichloromethane. The resulting organic extract, which is a complex mixture of various compounds, is then concentrated to yield a crude extract that is subjected to further purification mdpi.com.

Purification Strategies for Sulfated Sesterterpenes from Complex Extracts

The purification of sulfated sesterterpenes like this compound from a complex crude extract is a multi-step process that relies on various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge.

For the purification of compounds from the Fasciospongia sp. extract, a bioassay-guided fractionation approach was employed researchgate.net. This means that at each stage of the separation, the resulting fractions were tested for their biological activity (in this case, inhibition of hyphae formation) to guide the researchers toward the most active components.

Common purification strategies for sulfated compounds from marine sponges include:

Anion-Exchange Chromatography: This technique is particularly effective for separating charged molecules like sulfated sesterterpenes. The negatively charged sulfate groups bind to the positively charged stationary phase of the chromatography column. The bound compounds can then be eluted by increasing the salt concentration of the mobile phase researchgate.net.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution separation technique that separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later.

Size-Exclusion Chromatography: This method separates molecules based on their size. The crude extract is passed through a column packed with a porous gel. Smaller molecules can enter the pores, and their path through the column is longer, while larger molecules are excluded from the pores and elute more quickly.

The isolation of this compound, which was obtained as a colorless oil, would have involved a combination of these and potentially other chromatographic techniques to achieve the high degree of purity required for structural elucidation acs.org.

Advanced Structural Characterization of 25 Hydroxyhalisulfate 9

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.acs.orgnih.govacs.orgresearchgate.net

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For 25-hydroxyhalisulfate 9, both one-dimensional and two-dimensional NMR experiments were crucial in piecing together its intricate architecture. acs.orgacs.orgresearchgate.net

One-Dimensional NMR (¹H and ¹³C NMR) Spectral Interpretation.acs.orgacs.orgresearchgate.net

The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental data for its structural determination. Analysis of these spectra suggested that the compound is a sesterterpene sulfate (B86663), sharing a close structural relationship with the known compound, halisulfate 9. acs.org

A key observation in the ¹H NMR spectrum of this compound was the presence of a singlet at δH 6.02, which is characteristic of an oxymethine proton. In the ¹³C NMR spectrum, a corresponding signal was observed at δC 101.2. acs.org This was a significant deviation from the spectra of halisulfate 9, which instead shows signals for a methylene (B1212753) carbon at δC 75.1 and a corresponding two-proton singlet at δH 4.59. acs.org This initial analysis strongly indicated the presence of an additional hydroxyl group in this compound.

Table 1: Comparative ¹H and ¹³C NMR Data for the C-25 Position of this compound and Halisulfate 9 acs.org

| Compound | Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH) |

|---|---|---|---|

| This compound | C-25 | 101.2 | 6.02 (s, 1H) |

| Halisulfate 9 | C-25 | 75.1 | 4.59 (s, 2H) |

s = singlet

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry.acs.orgacs.orgresearchgate.net

To further confirm the structure and establish the connectivity of atoms within the molecule, a series of two-dimensional NMR experiments were conducted.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, confirming the assignments made from the one-dimensional spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different spin systems and for placing quaternary carbons and heteroatoms within the molecular framework.

The collective data from these 2D NMR experiments were instrumental in assembling the complete structure of this compound and confirming the location of the additional hydroxyl group. acs.orgacs.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination.acs.orgacs.orgresearchgate.net

HRESIMS is a highly sensitive and accurate technique used to determine the elemental composition of a molecule. For this compound, analysis in the negative ion mode showed a molecular ion peak at an m/z (mass-to-charge ratio) of 483.2419. acs.org This experimental value was in close agreement with the calculated mass for the molecular formula C₂₅H₃₉O₇S⁻ (calculated as 483.2422). acs.org This data provided the precise elemental composition, which is a critical piece of information for structural elucidation.

Comparative Spectroscopic Analysis with Known Halisulfates, notably Halisulfate 9.researchgate.net

The primary and most telling difference in the NMR spectra was localized to the C-25 position. As previously mentioned, the methylene group (CH₂) at C-25 in halisulfate 9 is replaced by an oxymethine group (CH-OH) in this compound. acs.org This direct comparison provided strong evidence for the structural modification.

Elucidation of the 25-Hydroxyl Substitution based on Spectroscopic Data.researchgate.net

The definitive placement of the hydroxyl group at the C-25 position was a result of the comprehensive analysis of all spectroscopic data. The HRESIMS data established the addition of one oxygen atom to the molecular formula of halisulfate 9. acs.org The ¹H and ¹³C NMR data pinpointed the location of this change to the C-25 position, as evidenced by the significant downfield shift of both the carbon and proton signals at this position. acs.org The singlet nature of the proton at δH 6.02 further supported its placement on a carbon that is not coupled to any other protons. acs.org Therefore, based on this collective spectroscopic evidence, the structure of this new compound was confidently assigned as the 25-hydroxyl derivative of halisulfate 9, leading to its name, this compound. acs.org

Biosynthetic Considerations and Mechanistic Hypotheses

Proposed Biogenetic Origin of 25-Hydroxyhalisulfate 9 as a Sesterterpene Sulfate (B86663)

This compound is classified as a sesterterpenoid, a relatively rare class of terpenes built from a C25 carbon skeleton. The biosynthesis of all terpenoids originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.gov These units are produced through well-established metabolic routes such as the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. cimap.res.in

The assembly of the linear C25 precursor for sesterterpenoids, geranylfarnesyl pyrophosphate (GFPP), is accomplished through the sequential head-to-tail condensation of four molecules of IPP with one molecule of DMAPP. This chain elongation is catalyzed by a specific class of enzymes known as prenyltransferases, specifically geranylfarnesyl diphosphate (B83284) synthase (GFPPS). nih.gov Once formed, the acyclic GFPP serves as the direct substrate for the subsequent, and most defining, step in the biosynthesis of this compound: the enzymatic cyclization that forges its characteristic polycyclic scaffold. The presence of the sulfate ester functionality is a common feature among marine natural products, suggesting a final tailoring step in the biosynthetic sequence.

Hypothetical Enzymatic Steps in the Formation of Sesterterpenoid Scaffolds

The conversion of the linear GFPP into the complex tetracyclic core of the halisulfate family is a remarkable enzymatic feat, believed to be orchestrated by a terpene synthase or cyclase. This enzymatic cascade involves a series of carbocation-mediated cyclizations and rearrangements. nih.gov For the closely related and structurally analogous scalarane sesterterpenoids, it has been experimentally demonstrated that a squalene-hopene cyclase (SHC) is capable of transforming geranylfarnesol (B1233315) into a tetracyclic scalarenol intermediate. nih.gov This provides a strong model for the biogenesis of the halisulfate skeleton.

The proposed cyclization cascade is initiated by the ionization of the pyrophosphate group from GFPP, generating a geranylfarnesyl carbocation. This is followed by a series of intramolecular attacks, guided by the specific folding of the substrate within the enzyme's active site, to form the fused 6/6/6/6 ring system. The process can be envisioned as follows:

Initiation: The terpene synthase catalyzes the removal of the diphosphate group from GFPP, creating an initial carbocation.

Cascade Cyclization: A series of sequential intramolecular additions (cyclizations) occurs, forming the individual rings of the tetracyclic structure. This cascade is a highly controlled process where the enzyme template directs the formation of specific stereochemistry at the newly formed chiral centers.

Rearrangements & Termination: The cascade may involve hydride or methyl shifts to stabilize intermediate carbocations before the final termination step. Termination is typically achieved by deprotonation or by quenching the final carbocation with a water molecule, which could account for the hydroxyl group in this compound.

This enzymatic process transforms a flexible linear precursor into a rigid, complex, three-dimensional structure, which is then further modified in subsequent tailoring reactions. nih.gov

Putative Role of Sulfotransferase Enzymes in Sulfate Group Installation

A defining characteristic of this compound is the presence of a sulfate group. This functionalization is catalyzed by a class of enzymes known as sulfotransferases (SULTs). researchgate.net These enzymes mediate the transfer of a sulfuryl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the acceptor molecule—in this case, the sesterterpenoid scaffold. researchgate.net

The sulfation reaction is typically one of the final steps in a biosynthetic pathway, occurring after the main carbon skeleton has been assembled and oxidized. The role of sulfation in natural products is diverse; it can significantly alter the molecule's polarity and solubility, and it is often crucial for its biological activity. In the marine environment, sulfation may play a role in chemical defense or signaling. The sulfotransferase responsible for the sulfation of the 25-hydroxyhalisulfate precursor would possess specific substrate recognition capabilities to ensure the sulfate group is attached at the correct position on the sesterterpenoid molecule.

| Enzyme Class | Precursor/Substrate | Product | Function |

| Prenyltransferase (GFPPS) | IPP + DMAPP | Geranylfarnesyl Pyrophosphate (GFPP) | Elongation of the C25 linear precursor. |

| Terpene Synthase/Cyclase (e.g., SHC-like) | Geranylfarnesyl Pyrophosphate (GFPP) | Tetracyclic Sesterterpene Scaffold | Catalysis of the carbocation cascade to form the polycyclic core. |

| Cytochrome P450 Monooxygenase | Tetracyclic Sesterterpene Scaffold | Hydroxylated Sesterterpene | Introduction of hydroxyl groups (e.g., at C-25). |

| Sulfotransferase (SULT) | Hydroxylated Sesterterpene | This compound | Transfer of a sulfate group from PAPS to the hydroxyl group. |

Contributions of Associated Marine Microorganisms to the Biosynthetic Machinery (General Overview)

Marine sponges are complex holobionts, hosting a vast and diverse community of microorganisms, including bacteria, archaea, and fungi. These symbiotic microbes can constitute a significant portion of the sponge's biomass and are known to be prolific producers of a wide array of secondary metabolites. It is now widely accepted that many natural products isolated from sponges are, in fact, biosynthesized by their microbial symbionts.

The biosynthetic gene clusters responsible for producing complex natural products like sesterterpenoids may reside within the genome of an associated microorganism rather than the sponge itself. The sponge provides a stable environment and necessary nutrients, while the microbe carries out the synthesis of the bioactive compound, which may then be used by the sponge for chemical defense. While the exact producer of this compound has not been definitively identified, it is plausible that the entire biosynthetic pathway, or key parts of it, is encoded by a microbial symbiont living in association with the Fasciospongia host sponge.

Comparative Analysis with Biosynthetic Pathways of Related Marine Sesterterpenoids

The biosynthesis of this compound can be contextualized by comparing it to the formation of other marine sesterterpenoids, particularly those with the scalarane skeleton. Scalaranes are a large family of tetracyclic sesterterpenoids isolated from marine sponges and nudibranchs. nih.govnih.gov

Similarities:

Common Precursor: Like all sesterterpenoids, the biosynthesis of scalaranes begins with the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). nih.gov

Cyclization Cascade: The formation of the 6/6/6/6 tetracyclic scalarane core is also proposed to proceed through a carbocation-driven cascade reaction catalyzed by a terpene cyclase, similar to the hypothesis for the halisulfate skeleton. nih.gov

Tailoring Reactions: Following the core cyclization, the scalarane skeleton undergoes various "tailoring" modifications, such as oxidation, acetylation, and other functionalizations, which is analogous to the hydroxylation and sulfation steps in the formation of this compound.

Differences:

Final Functionalization: The primary distinction lies in the specific tailoring enzymes that act upon the common tetracyclic intermediate. While the pathway to this compound involves a specific sulfotransferase, pathways leading to other scalaranes might involve different sets of oxidoreductases, acetyltransferases, or other enzymes, resulting in the vast structural diversity observed in this class of molecules. For example, compounds like scalaradial (B1680886) feature dialdehyde (B1249045) functionalities, which would require a distinct set of oxidative enzymes for their formation.

This comparative analysis underscores a common theme in natural product biosynthesis: the generation of a common molecular scaffold through a conserved pathway, followed by divergent tailoring steps that create a wide array of structurally and functionally diverse molecules.

Investigation of in Vitro Biological Activities

Assessment of Antimicrobial Activity

No studies were found that evaluated the antimicrobial properties of 25-Hydroxyhalisulfate 9.

There is no available research on the effect of this compound on the hyphae formation of Streptomyces 85E. While some secondary metabolites from Streptomyces species are known to inhibit hyphal growth in other microorganisms, no such activity has been documented for this specific compound. frontiersin.orgnih.gov

Evaluation of Cellular Cytotoxicity Profiles in Non-Clinical Models

No data exists in the reviewed literature concerning the cytotoxicity of this compound.

Specific cytotoxic effects of this compound on human cancer cell lines, including MCF-7 (breast adenocarcinoma), LNCaP (prostate carcinoma), and LU (lung cancer), have not been reported in any available studies.

Prospects for Elucidating Molecular Targets and Mechanisms of Action through Biochemical Assays

Without any primary biological activity data, there is no foundation for proposing or investigating the molecular targets and mechanisms of action for this compound.

General Context on Halisulfates

While no information was found for "this compound," the broader family of halisulfates, which are natural products typically isolated from marine sponges, has been a subject of some scientific inquiry. Certain members of the halisulfate class have been noted for their biological activities. For instance, some halisulfates have demonstrated the ability to inhibit enzymes such as β-lactamases, suggesting potential as antimicrobial agents. Other related marine-derived sulfated compounds have shown cytotoxic effects against various cancer cell lines. However, it is crucial to reiterate that these findings are for other members of the halisulfate family and cannot be extrapolated to this compound without direct experimental evidence.

Chemical Synthesis and Structural Modification Strategies

Considerations for the Total Synthesis of 25-Hydroxyhalisulfate 9

As of the current literature, a total synthesis of this compound has not been reported. However, the synthesis of such a complex molecule would require overcoming several significant hurdles inherent to marine natural product synthesis. The structure of this compound, isolated from the marine sponge Fasciospongia sp., presents a formidable challenge due to its sesterterpenoid skeleton, multiple stereocenters, and the presence of a sulfate (B86663) group. acs.org

Key synthetic challenges would include:

Construction of the Sesterterpenoid Core: The assembly of the 25-carbon backbone with precise control over the geometry of its double bonds and the stereochemistry of its chiral centers is a primary obstacle. Strategies employed for other sesterterpenes, such as those with scalaranic frameworks, could provide valuable insights. mdpi.com

Stereochemical Control: The molecule contains several stereogenic centers, and their precise arrangement is crucial for biological activity. A successful total synthesis would necessitate the development of highly stereoselective reactions to establish the correct relative and absolute stereochemistry.

Introduction of the Sulfate Group: The sulfation of the hydroxyl group at C-25 is a late-stage transformation that presents its own set of challenges. The sulfate ester functionality is often sensitive to acidic and basic conditions, making its introduction and the subsequent purification of the highly polar product a delicate operation.

A retrosynthetic analysis would likely disconnect the molecule at the sulfate ester and key carbon-carbon bonds within the sesterterpene backbone, leading to simpler, more manageable fragments that can be synthesized and coupled together.

Methodologies for the Preparation of Synthetic Analogues and Derivatives of Sulfated Sesterterpenes

The synthesis of analogues and derivatives of sulfated sesterterpenes is a valuable strategy for probing structure-activity relationships (SAR) and developing new therapeutic leads. While the total synthesis of the natural product itself may be arduous, the preparation of simplified or modified structures can provide crucial information.

For instance, the synthesis of an analogue of Halisulfate 7 has been accomplished, demonstrating the feasibility of accessing related structures. ubc.ca This work highlights that the creation of pharmacophore analogues can lead to compounds with similar biological activities to the natural products. ubc.ca Methodologies for preparing such analogues often involve:

Convergent Synthesis: Building complex molecules by coupling together pre-synthesized fragments allows for the modular creation of a library of analogues by varying the structure of each fragment.

Late-Stage Functionalization: Modifying a common synthetic intermediate in the final steps of a synthesis is an efficient way to introduce diversity and explore the impact of different functional groups on biological activity.

Structure-Based Design: The crystal structure of proteins in complex with related compounds, such as the AmpC β-lactamase with halisulfates, can guide the design of new analogues with improved binding affinity and selectivity. nih.gov

A study on the synthesis of analogues of the marine natural product phidianidine A demonstrated that simplifying the natural scaffold can lead to compounds with enhanced or optimized biological activity. Current time information in Bangalore, IN. This approach could be highly relevant for developing analogues of this compound.

| Synthetic Approach | Description | Relevance to Sulfated Sesterterpenes |

| Convergent Synthesis | Assembly of complex molecules from pre-synthesized fragments. | Allows for the modular synthesis of a library of analogues by varying the sesterterpene backbone or the position of the sulfate group. |

| Late-Stage Functionalization | Introduction of chemical diversity in the final steps of a synthetic route. | Enables the exploration of the importance of the hydroxyl and sulfate groups for biological activity. |

| Structure-Based Design | Utilization of structural information of the target protein to design new ligands. | Can guide the synthesis of analogues with improved potency and selectivity, as demonstrated by the study of halisulfates with AmpC β-lactamase. nih.gov |

| Pharmacophore Simplification | Synthesis of simplified structures that retain the key features for biological activity. | Can lead to more synthetically accessible compounds with improved pharmacological properties. |

This table provides an overview of methodologies applicable to the synthesis of sulfated sesterterpene analogues.

Stereochemical Control and Regioselectivity in the Synthesis of Complex Marine Natural Products

Achieving precise control over stereochemistry and regioselectivity is a cornerstone of the synthesis of complex marine natural products. The biological activity of these molecules is often highly dependent on their three-dimensional structure.

Stereochemical Control: The establishment of multiple contiguous stereocenters is a common challenge. Modern synthetic methods that can be employed include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to introduce stereocenters.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions such as hydrogenations, epoxidations, and aldol (B89426) reactions.

Substrate Control: Taking advantage of the inherent stereochemistry of the substrate to direct the outcome of subsequent reactions.

The synthesis of complex polycyclic ethers from marine sources often relies on stereocontrolled reactions to build the intricate ring systems. acs.org The stereoselective synthesis of various terpenoids, including sesterterpenes, has been extensively reviewed and provides a toolbox of reactions for controlling stereochemistry. geomar.de

Regioselectivity: Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is also critical. For a molecule like this compound, regioselective reactions would be crucial for:

Functionalization of the Terpenoid Backbone: Introducing hydroxyl groups or other functionalities at specific positions on the carbon skeleton.

Selective Sulfation: Ensuring that only the desired hydroxyl group is sulfated, especially if multiple hydroxyl groups are present in a synthetic intermediate.

The synthesis of various marine natural products, such as the ansellane-type sesterterpenoids, has showcased elegant solutions for achieving regioselective cyclizations and oxidations. canterbury.ac.nz

Semisynthetic Approaches from Naturally Occurring Precursors

Semisynthesis, which involves the chemical modification of a naturally occurring starting material, can be a powerful and efficient strategy for accessing complex molecules. This approach can significantly shorten synthetic routes by starting from a structurally advanced precursor.

For the halisulfates, a potential semisynthetic strategy could involve the isolation of a more abundant, related natural product that could be chemically converted to this compound or its analogues. For example, if a non-sulfated or differently oxidized sesterterpene precursor is readily available from a marine source, it could be subjected to targeted oxidation and sulfation reactions.

The use of semisynthesis has been successfully applied to other classes of marine natural products, such as the preparation of derivatives of the diterpene sarcophine. researchgate.net This highlights the potential of this approach for generating novel compounds for biological evaluation. While no specific semisynthetic route to this compound has been reported, the structural similarity among the various isolated halisulfates suggests that such an approach could be viable. acs.org

Ecological and Chemical Ecological Significance

Proposed Role of 25-Hydroxyhalisulfate 9 in the Chemical Defense Mechanisms of Fasciospongia sp.

The production of secondary metabolites is a key defense strategy for many marine invertebrates, and the sesterterpenoids from the genus Fasciospongia are noted for their diverse biological activities, including antimicrobial and cytotoxic effects. acs.orgnih.gov The compound this compound, a sesterterpene sulfate (B86663), was isolated from an organic extract of the marine sponge Fasciospongia sp.. acs.org This extract demonstrated significant inhibitory activity against the hyphae formation of the bacterium Streptomyces 85E. acs.orgthieme-connect.com

This antimicrobial activity strongly suggests a role for the compounds within the extract, including this compound, in the chemical defense of Fasciospongia sp. against pathogenic or competing microorganisms. nih.gov Sponges are constantly exposed to a high abundance of microbes in the water column, and the ability to control microbial colonization on their surfaces is critical for their health and survival. plos.org The inhibition of bacterial processes, such as hyphae formation, by sponge-derived compounds is a direct mechanism of chemical defense. acs.orgthieme-connect.com

Inter-Organismal Chemical Interactions within the Marine Environment

The ecological role of this compound and related compounds extends to mediating interactions with other organisms in the marine environment. The antimicrobial properties of extracts containing this compound are indicative of its function in preventing biofouling, where microbial films are often the first step in the settlement of larger fouling organisms. nih.gov

Beyond microorganisms, the chemical defenses of sponges are often directed against predators and competitors. plos.orgresearchgate.net While direct evidence of this compound deterring predators of Fasciospongia sp. is not yet documented, other related halisulfate compounds have demonstrated biological activities that suggest such a role. For instance, halisulfate 9 and halisulfate 10 have been shown to inhibit the cell division of sea urchin eggs, which could be a defense mechanism against predation by affecting the larval development of predators. murdoch.edu.au

Furthermore, competition for space is a major driver of ecological interactions on coral reefs and other benthic environments. plos.org Sponges compete with corals, algae, and other sessile organisms for substrate. The release of chemical compounds that can inhibit the growth or survival of competitors is a known strategy employed by sponges. plos.org The cytotoxic properties often associated with sesterterpenoids from Fasciospongia suggest that compounds like this compound could play a role in these competitive interactions, although specific allelopathic studies on this compound are needed. nih.gov

Contribution to the Overall Ecological Fitness of the Source Organism

The energy invested in synthesizing these complex molecules is likely offset by the benefits of reduced mortality from disease and predation. researchgate.net A robust chemical defense system allows the sponge to allocate more resources to growth and reproduction. The broad-spectrum antimicrobial activity shown by the extract containing this compound suggests a defense against a range of potential threats, which is a valuable trait in a diverse and competitive marine ecosystem. researchgate.net

The success of sponges as major components of many benthic communities worldwide is largely attributed to their effective chemical defenses. plos.org Therefore, the presence of a suite of bioactive compounds, including this compound, in Fasciospongia sp. is a key factor in its ecological resilience and persistence.

Advanced Analytical Techniques for Comprehensive Characterization

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The isolation of 25-hydroxyhalisulfate 9 from its natural source, a marine sponge, presents a significant analytical challenge due to the presence of numerous other structurally similar compounds, such as halisulfate 7 and halisulfate 9. researchgate.netacs.org Hyphenated chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS), are indispensable for navigating this complexity.

The initial step in the analysis involves the extraction of metabolites from the sponge, typically using organic solvents. nih.govevitachem.com This crude extract is a complex matrix that requires a powerful separation technique. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. evitachem.combiorxiv.org The separation process relies on the differential partitioning of the extract's components between a stationary phase (the HPLC column) and a mobile phase (the solvent). By carefully selecting the column chemistry and eluting with a solvent gradient, compounds like this compound can be separated from other sesterterpene sulfates and alkaloids present in the extract. acs.orgnih.gov

Coupling the HPLC system directly to a mass spectrometer allows for the immediate analysis of the separated compounds. As components elute from the chromatography column, they are ionized and their mass-to-charge ratio is measured. Tandem mass spectrometry (MS/MS) provides an additional layer of structural information. In this technique, a specific ion of interest (a precursor ion) corresponding to the target compound is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern serves as a structural fingerprint, aiding in the identification of the compound and its differentiation from isomers. While the initial discovery of this compound heavily relied on NMR for full structural elucidation, LC-MS/MS is the cornerstone for subsequent dereplication, which is the rapid identification of known compounds in new extracts, and for guiding the fractionation process. researchgate.netbiorxiv.org

| Parameter | Typical Specification for Analysis of Halisulfates |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Elution | Gradient elution, e.g., 5% B to 95% B over 15-20 minutes |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for sulfated compounds |

| MS Analysis | Tandem Mass Spectrometry (MS/MS) |

| Scan Mode | Full scan for initial detection; Product ion scan for fragmentation analysis |

This interactive table summarizes typical parameters for the LC-MS/MS analysis of sulfated sesterterpenes like this compound.

High-Resolution Spectrometry for Confirmation and Purity Assessment

Following isolation, the definitive confirmation of a novel compound's identity and the rigorous assessment of its purity are paramount. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. The structural characterization of this compound was established using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). researchgate.netacs.orgresearchgate.net

Unlike standard mass spectrometry, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). mdpi.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRESIMS analysis would have provided an exact mass that corresponds to a single possible combination of carbon, hydrogen, oxygen, and sulfur atoms, thereby confirming its molecular formula. acs.org

Purity assessment is another critical application of HRMS. The high resolving power of the technique can distinguish between ions with very similar nominal masses. A pure sample of this compound will exhibit a single dominant peak at its calculated exact mass in the high-resolution mass spectrum. The absence of other significant peaks in the spectrum provides strong evidence of the sample's high purity.

| Attribute | Theoretical Value (Calculated for C₃₈H₃₂NO₉SNa⁻) | Observed Value (Hypothetical HRESIMS Result) | Mass Accuracy (ppm) |

| Molecular Formula | C₃₈H₃₂NO₉SNa | - | - |

| Exact Mass of [M-Na]⁻ Ion | 678.1803 | 678.1800 | -0.44 |

This interactive table illustrates how HRESIMS data is used for structural confirmation. The minuscule difference between the theoretical and observed mass confirms the elemental composition and high purity of the analyzed compound. The molecular formula data is based on a related compound from the same class, as the exact formula for this compound was presented in a broader context in the source material. mdpi.com

Development of Robust Analytical Methods for Quantitative Analysis in Biological Samples

While the initial research focused on the isolation and identification of this compound, its potential future applications would require the development of robust analytical methods for its quantification in complex biological matrices like plasma, urine, or tissue homogenates. Such methods are essential for preclinical and clinical studies. LC-MS/MS is the gold standard for this type of quantitative bioanalysis due to its superior sensitivity and selectivity.

The development of a quantitative method involves several critical steps:

Sample Preparation: Biological samples must be processed to remove proteins and other interfering substances that could compromise the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Internal Standard Selection: An internal standard (IS), a compound structurally similar to the analyte but with a different mass, is added to all samples and standards. The IS helps to correct for variability during sample preparation and analysis, ensuring accuracy and precision. A stable isotope-labeled version of this compound would be an ideal IS.

LC-MS/MS Method Optimization: The chromatographic conditions are optimized to achieve a sharp peak for the analyte, free from interference. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the analyte and the IS are monitored, providing exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

Method Validation: Before use, the method must be rigorously validated according to regulatory guidelines. This involves demonstrating its linearity, accuracy, precision, selectivity, limit of quantification (LLOQ), and stability under various conditions.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. | The CV of the IS-normalized matrix factor should be ≤15%. |

This interactive table outlines the key parameters for validating a quantitative bioanalytical method for this compound in biological samples.

Perspectives and Future Directions in 25 Hydroxyhalisulfate 9 Research

In-depth Elucidation of the Complete Biosynthetic Pathway

A fundamental gap in our knowledge of 25-Hydroxyhalisulfate 9 is the complete elucidation of its biosynthetic pathway. While it is known to be a sesterterpenoid, the specific enzymes and genetic pathways responsible for its creation remain largely uncharacterized. acs.orgrsc.org Sesterterpenoids are synthesized from the precursor geranylfarnesyl pyrophosphate (GFPP). researchgate.net The biosynthesis of terpenoids, in general, involves terpene synthases (TPSs) that generate the diverse carbon skeletons. nih.govpnas.org

Future research should focus on identifying the specific geranylfarnesyl pyrophosphate synthase (GFPPS), terpene synthase (TPS), and modifying enzymes like cytochrome P450s (P450s) involved in the biosynthesis of this compound. researchgate.net This could be achieved through genome mining of the producing sponge, Fasciospongia sp., or its associated microorganisms, which are often the true producers of sponge-derived secondary metabolites. rsc.org Understanding the complete biosynthetic pathway will not only provide insights into the chemical ecology of the producing organism but also pave the way for heterologous expression and production of this compound and its precursors in microbial hosts. nih.gov

Comprehensive Profiling of Biological Target Spectrum Using Advanced Omics Technologies

To date, the known biological activity of this compound includes the inhibition of hyphae formation in Streptomyces 85E. acs.orgresearchgate.net However, a comprehensive understanding of its full spectrum of biological targets is lacking. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to achieve this. nih.govhumanspecificresearch.orgfrontiersin.org

By treating various cell lines or organisms with this compound and analyzing the resulting changes at the molecular level, researchers can identify the specific proteins, genes, and metabolic pathways that are affected. nih.govnih.gov For instance, proteomics can identify direct protein targets, while transcriptomics can reveal changes in gene expression that point to the signaling pathways being modulated. humanspecificresearch.org Metabolomics can provide a snapshot of the metabolic state of the cell in response to the compound. nih.gov This multi-omics approach will provide a holistic view of the compound's mechanism of action and may uncover novel therapeutic applications. frontlinegenomics.com

Rational Design and Synthesis of Novel Structural Analogues for Activity Optimization

The structure of this compound, with its unique sesterterpene skeleton and sulfate (B86663) group, offers a scaffold for the rational design and synthesis of novel analogues with optimized activity. acs.org Structure-activity relationship (SAR) studies are crucial in this regard. nih.govmdpi.com By systematically modifying different parts of the molecule, such as the terpene core or the position and nature of the sulfate group, it is possible to identify the key structural features responsible for its biological activity. mdpi.com

For example, the synthesis of various halisulfate analogues has already demonstrated that both the stereochemistry and the nature of the hydroquinone (B1673460) and furan (B31954) moieties can significantly influence their biological effects. biorxiv.org Synthetic chemistry can be employed to create a library of this compound derivatives. semanticscholar.org These analogues can then be screened for enhanced potency, improved selectivity, and better pharmacokinetic properties.

Table 1: Key Structural Modifications and Potential Impacts on Bioactivity

| Structural Modification | Potential Impact on Bioactivity | Rationale |

| Alteration of the sulfate group position | Modification of target binding affinity and specificity | The charged sulfate group is likely a key interaction point with biological targets. |

| Modification of the terpene skeleton | Changes in overall shape and lipophilicity, affecting cell permeability and target interaction | The carbon skeleton provides the three-dimensional structure necessary for target recognition. |

| Introduction of new functional groups | Creation of new interaction points with targets, potentially leading to novel activities | Functional groups can introduce hydrogen bonding, hydrophobic, or electrostatic interactions. |

| Stereochemical variations | Alteration of the three-dimensional arrangement of atoms, impacting the precise fit with a biological target | Many biological targets are chiral and will interact differently with different stereoisomers. |

Sustainable Supply Strategies for Research and Potential Applications through Aquaculture or Biotechnological Approaches

A significant bottleneck in the development of marine natural products is the issue of sustainable supply. nih.gov The collection of Fasciospongia sp. from its natural habitat is not a viable long-term solution for obtaining large quantities of this compound. Therefore, alternative and sustainable supply strategies are essential.

One promising approach is the aquaculture of the producing sponge. niwa.co.nzmdpi.com This would involve cultivating Fasciospongia sp. in a controlled environment to ensure a consistent and renewable source of the compound. Another avenue is the identification and cultivation of the symbiotic microorganism responsible for producing this compound, if it is indeed of microbial origin. rsc.org

Furthermore, the elucidation of the biosynthetic pathway, as discussed in section 9.1, opens the door to biotechnological production. nih.gov The genes responsible for the synthesis of this compound could be transferred to and expressed in a fast-growing host organism, such as Escherichia coli or yeast, allowing for large-scale and cost-effective production through fermentation. researchgate.net

Exploration of the Ecological Role of Sesterterpene Sulfates in Broader Marine Ecosystems

The presence of complex secondary metabolites like this compound in marine sponges suggests they play a significant ecological role. rsc.org While the specific function of this compound in Fasciospongia sp. is unknown, sesterterpene sulfates in other marine organisms are thought to be involved in chemical defense against predators, competitors, or pathogens. uni-duesseldorf.devliz.be

Future research should investigate the ecological role of this compound and other sesterterpene sulfates within their natural environment. This could involve studying the interactions between the producing sponge and other organisms in its habitat. Understanding the ecological function of these compounds is not only important from a basic science perspective but can also provide insights into their potential applications. For example, if a compound serves as a potent antimicrobial agent in its natural environment, it is a strong candidate for further investigation as a new antibiotic. mdpi.com The study of these compounds contributes to our broader understanding of marine biodiversity and ecosystem function. europa.eunih.govbluemarinefoundation.com

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal or human tissue studies?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples. For animal studies, follow ARRIVE guidelines: report sample size justification, randomization methods, and blinding procedures. Include ethics statements in manuscripts and deposit raw data in repositories (e.g., NCBI’s GEO for omics data) to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.